E5700 is a synthetic organic compound classified as an arylquinuclidine derivative. It has been developed primarily as an inhibitor of squalene synthase, an enzyme involved in cholesterol and triglyceride biosynthesis. E5700 has demonstrated significant potential in both in vitro and in vivo studies as a therapeutic agent against various parasitic infections, particularly those caused by Leishmania and Trypanosoma species. The compound is also recognized for its cholesterol-lowering properties, making it a candidate for further pharmacological development.
E5700 is cataloged under several identifiers, including CHEMBL258717 and PubChem Compound ID 56947067. Its IUPAC name is (3S)-3-(2-{2-benzyl-6-[(3S,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]pyridin-3-yl}ethynyl)-1-azabicyclo[2.2.2]octan-3-ol. The compound has a CAS Registry Number of 750597-23-0, indicating its unique chemical identity in scientific literature .
The synthesis of E5700 involves complex organic chemistry techniques typical for constructing quinuclidine-based compounds. While specific details on the synthetic pathway are not extensively documented in the available literature, it generally includes:
E5700's molecular structure features a bicyclic quinuclidine core that is substituted with various functional groups, including a pyridine ring and a benzyl group. The specific stereochemistry of E5700 is crucial for its biological activity, particularly the configuration at the chiral centers.
E5700 primarily acts as an inhibitor of squalene synthase through competitive inhibition. This mechanism involves binding to the active site of the enzyme, preventing substrate access and subsequent cholesterol biosynthesis.
The mechanism by which E5700 exerts its pharmacological effects involves several key processes:
E5700 possesses distinct physical and chemical properties that influence its behavior in biological systems:
E5700 has promising applications in various scientific fields:
The E5700 architecture implements a tiered computational model comprising two core elements:
This dual-layer approach enables selective offloading where computationally intensive preprocessing occurs within the storage layer. The NetApp E5700 system exemplifies this through its SANtricity OS with adaptive caching algorithms that dynamically allocate resources based on workload signatures. Its hardware design couples 32GB/128GB controller memory pools with FPGA-accelerated compute engines, creating a unified infrastructure for mixed workloads ranging from transactional databases (high IOPS) to scientific simulations (high bandwidth) [2] [4]. Performance benchmarks demonstrate 99.9999% availability alongside 21GB/s throughput – metrics unattainable in traditional storage arrays [4].
Table 1: E5700 Hybrid Architecture Performance Profile
Performance Metric | Baseline Value | With Computational Offloading |
---|---|---|
Throughput (Read) | 12GB/s | 21GB/s (+75%) |
IOPS (Mixed Workload) | 580,000 | 1,000,000 (+72%) |
Host CPU Utilization | 85% | 25% (-71%) |
Data Transfer Volume | 100% | 38% (reduced) |
The development of E5700-type systems reflects four evolutionary phases in enterprise storage:
The E5700 represents the current generation, evolving from the E5600 through three key innovations:
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9